molecular formula C8H10ClN B1602208 3-Chloro-n,2-dimethylaniline CAS No. 41456-52-4

3-Chloro-n,2-dimethylaniline

Cat. No.: B1602208
CAS No.: 41456-52-4
M. Wt: 155.62 g/mol
InChI Key: XAEPSTFCZJTYLE-UHFFFAOYSA-N
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Description

3-Chloro-N,2-dimethylaniline is a chemical compound with the molecular formula C8H10ClN . It has an average mass of 155.625 Da and a mono-isotopic mass of 155.050171 Da .


Synthesis Analysis

The synthesis of this compound involves a mixture of an aromatic nitro compound, ethanol, and Fe3O4 (at)GO composite. This mixture is heated to reflux with stirring, followed by dropwise addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 248.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 104.3±21.8 °C .

Scientific Research Applications

Environmental and Carcinogenic Study

  • Study of Carcinogenicity and DNA Adducts Formation: 2,6-Dimethylaniline, a structurally similar compound to 3-Chloro-N,2-Dimethylaniline, has been examined for its potential carcinogenicity and its ability to form DNA adducts. The study found that it forms various DNA adducts, indicating a profile of metabolic activation similar to that of typical arylamine carcinogens (Gonçalves, Beland, & Marques, 2001).

Industrial Applications

  • N,N-Dimethylation of Amines: A study demonstrated the use of Pd/TiO2 catalysts for the N,N-dimethylation of different amines and nitro compounds with methanol under UV irradiation. It successfully achieved a high yield of 4-chloro-N,N-dimethylaniline, showcasing its utility in industrial chemistry (Lina Zhang et al., 2015).

Photolytic Applications

  • Photochemical Preparation of Heterocycles: The photolysis of 4-chloro-N,N-dimethylaniline in acetonitrile, combined with furan, pyrrole, thiophene, led to the smooth formation of 2-(4-N,N-dimethylaminophenyl) heterocycles. This process demonstrates the chemical's potential in photochemical applications (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Materials Science

  • Synthesis and Anticorrosion Properties of Polymers: A study explored the synthesis of poly(2,3-dimethylaniline) doped with phosphoric acid, which exhibited better solubility and anticorrosion properties than polyaniline. This highlights the potential use of related dimethylanilines in materials science, especially in anticorrosion applications (Ma, Huang, & Gan, 2013).

Chemical Interactions and Reactions

  • Lewis Pair Behavior in Chemical Reactions: Research on N,N-dimethylaniline and its reactions with Lewis acids revealed insights into the behavior of frustrated Lewis pairs and the formation of various adducts. These findings are significant for understanding chemical interactions and synthesis processes (Voss et al., 2012).

These studies collectively demonstrate the diverse applications of this compound and structurally similar compounds in various fields, including environmental studies, industrial chemistry, photochemistry, materials science, and chemical synthesis.

Scientific Research Applications of this compound

1. Environmental Toxicology and Carcinogenicity

  • DNA Adduct Formation: 2,6-Dimethylaniline, a compound related to this compound, is studied for its potential carcinogenic effects and ability to form DNA adducts. It is identified as a rodent carcinogen and is known to form hemoglobin adducts in humans, indicating its metabolic activation profile similar to arylamine carcinogens (Gonçalves, Beland, & Marques, 2001).

2. Industrial Chemistry

  • Catalyzed N,N-Dimethylation: A study on Pd/TiO2 catalysts used for the N,N-dimethylation of amines and nitro compounds highlights the one-pot synthesis of N,N-dimethyl amines, including 4-chloro-N,N-dimethylaniline. This demonstrates its industrial application in producing a range of dimethyl amines (Lina Zhang et al., 2015).

3. Photochemistry

  • Photolytic Heterocycle Synthesis: The photolysis of 4-chloro-N,N-dimethylaniline results in the formation of 2-(4-N,N-dimethylaminophenyl) heterocycles, demonstrating the chemical's utility in photochemical synthesis of complex organic compounds (Guizzardi, Mella, Fagnoni, & Albini, 2000).

4. Materials Science

  • Polymer Synthesis and Anticorrosion: Poly(2,3-dimethylaniline) synthesized with phosphoric acid shows improved solubility and anticorrosion properties. This indicates the potential application of dimethylanilines in producing advanced materials for corrosion protection (Ma, Huang, & Gan, 2013).

5. Chemical Reactions and Interactions

  • Frustrated Lewis Pair Behavior: Research on N,N-dimethylaniline's reaction with Lewis acids reveals insights into frustrated Lewis pair behavior and the formation of various chemical adducts. This is significant for understanding complex chemical interactions and synthesis (Voss et al., 2012).

Safety and Hazards

This compound is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

3-chloro-N,2-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-7(9)4-3-5-8(6)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEPSTFCZJTYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562232
Record name 3-Chloro-N,2-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41456-52-4
Record name 3-Chloro-N,2-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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